2-[(4-chlorophenyl)sulfanyl]-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide
Description
2-[(4-Chlorophenyl)sulfanyl]-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide is a thiazole-based acetamide derivative featuring a 4-chlorophenylsulfanyl moiety and a 2,4-dichlorophenyl-substituted thiazol ring. This analysis compares its structural, physicochemical, and biological properties with analogous compounds to identify key trends.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2OS2/c18-10-1-4-12(5-2-10)24-9-16(23)22-17-21-15(8-25-17)13-6-3-11(19)7-14(13)20/h1-8H,9H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPZBWCWCDZRLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(4-chlorophenyl)sulfanyl]-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular formula: with a molar mass of approximately 423.37 g/mol. Its structure features a thiazole ring, which is often associated with various biological activities.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various microorganisms, revealing notable efficacy:
The thiazole moiety is critical for its antimicrobial action, as it enhances interaction with microbial targets.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrate its ability to inhibit the growth of cancer cell lines:
| Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| A549 (lung cancer) | >100 | No significant activity | |
| Caco-2 (colorectal cancer) | 39.8 | Significant reduction in viability |
The compound showed selective activity against Caco-2 cells compared to A549 cells, suggesting that structural modifications may enhance its anticancer efficacy.
Anti-inflammatory Activity
The anti-inflammatory properties of thiazole derivatives have also been documented. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial potency of various thiazole derivatives against resistant strains of bacteria and fungi. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against S. aureus and C. albicans .
- Anticancer Screening : In a comparative analysis of several thiazole derivatives, one compound was found to significantly reduce cell viability in Caco-2 cells by 39.8% compared to untreated controls . This highlights the potential for developing targeted therapies using thiazole-based compounds.
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The target compound’s thiazole-acetamide scaffold is shared with several analogs, but differences in substituents and functional groups significantly alter properties:
Key Observations :
- Halogenation Patterns : The 2,4-dichlorophenyl group in the target compound contrasts with the 3,4-dichlorophenyl () and m-chlorophenyl () substitutions. Positional differences in chlorine atoms influence electronic effects and steric hindrance.
- Functional Groups: The morpholino group in enhances hydrophilicity, whereas the sulfanyl linkage in the target compound may improve lipophilicity.
Physicochemical Properties
Solubility and Crystallinity
- Target Compound : The 2,4-dichlorophenyl and sulfanyl groups likely contribute to low aqueous solubility but high crystallinity, as seen in similar dichlorophenyl-thiazole derivatives (e.g., reports a melting point of 459–461 K for a related compound) .
- Triazole Analogs : Bulkier substituents (e.g., benzothiazolyl in ) may further reduce solubility compared to the target compound .
Hydrogen Bonding and Crystal Packing
Enzyme Inhibition Potential
- α-Glucosidase Inhibition: The thiazolidinone-containing analog () showed 37–63% inhibition, suggesting that electron-withdrawing groups (e.g., chlorine) enhance activity. The target compound’s dichlorophenyl group may similarly improve enzyme binding .
- Structural Flexibility: The rigid thiazole core in the target compound may favor better target engagement compared to flexible morpholino derivatives () .
Antimicrobial and Antiexudative Activity
- While direct data for the target compound are unavailable, structurally related acetamides (e.g., ) exhibit anti-exudative activity, implying that halogenation and sulfanyl groups are critical for bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
